5-(2-Aminoethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H14N4O |
|---|---|
Molecular Weight |
254.29 g/mol |
IUPAC Name |
5-(2-aminoethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C14H14N4O/c15-6-7-17-8-9-18-13(14(17)19)10-12(16-18)11-4-2-1-3-5-11/h1-5,8-10H,6-7,15H2 |
InChI Key |
KXMJLKWIWJEEGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCN |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Synthesis Using Pyrazole Carboxylate Precursors
A prominent method for synthesizing pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives involves microwave-assisted reactions under solvent-free conditions. In a seminal study, ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate was reacted with 2-morpholinoethanamine or 2-(2-aminoethoxy)ethanol under microwave irradiation (150–200 W, 100–120°C) to yield target compounds in 65–82% efficiency . The 2-phenyl group originates from the pyrazole precursor, while the 2-aminoethyl side chain is introduced via the amine reactant. This method’s advantages include rapid reaction times (10–15 minutes) and elimination of solvent purification steps.
Table 1: Representative Microwave-Assisted Syntheses
| Starting Material | Amine Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Ethyl 3-phenyl-1H-pyrazole-5-carboxylate | 2-Morpholinoethanamine | 120°C, 15 min, MW | 78 |
| Ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-pyrazole-5-carboxylate | 2-(2-Aminoethoxy)ethanol | 100°C, 10 min, MW | 82 |
Structural confirmation was achieved via NMR, IR, and mass spectrometry . X-ray crystallography of analogous compounds validated the pyrazolo[1,5-a]pyrazin-4(5H)-one core, confirming planarity and hydrogen-bonding interactions critical for stability .
One-Pot Amidation and Cyclization Under Transition Metal-Free Conditions
An alternative route employs a one-pot amidation/intramolecular N-arylation sequence. For example, 1-(2-chlorophenyl-5-ethylcarboxylate)pyrazole derivatives react with primary alkylamines (e.g., ethylenediamine) in ethanol at 80°C for 12 hours, yielding cyclized products . Although originally developed for quinoxalinone derivatives, this method adapts to pyrazolo[1,5-a]pyrazin-4(5H)-ones by substituting o-chlorophenyl groups with phenyl moieties. The mechanism proceeds via nucleophilic aromatic substitution, forming the six-membered pyrazine ring (Figure 1).
Mechanistic Pathway :
-
Amidation : The amine attacks the ester carbonyl, forming an intermediate amide.
-
Cyclization : Intramolecular N-arylation closes the pyrazine ring, eliminating HCl.
This transition metal-free approach avoids costly catalysts and achieves moderate yields (50–65%) .
Solvent-Free Condensation with Halogenated Intermediates
A solvent-free protocol utilizes ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate and amines. Heating the mixture at 80–100°C for 4–6 hours facilitates nucleophilic displacement of bromide by the amine, followed by cyclodehydration to form the pyrazinone ring . For 5-(2-aminoethyl)-2-phenyl derivatives, ethylenediamine serves as the amine source, introducing the primary amino group.
Optimization Insights :
-
Microwave irradiation (300 W, 5–10 minutes) enhances yields to 70–75% compared to conventional heating (50–60%) .
-
Substituents on the pyrazole ring (e.g., 4-chlorophenyl) improve cyclization efficiency due to electronic effects .
Table 2: Solvent-Free Reaction Optimization
| Heating Method | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| Conventional | 80 | 240 | 58 |
| Microwave | 100 | 10 | 74 |
Post-synthesis purification via recrystallization (ethanol/water) yields analytically pure compounds, validated by melting point analysis and HPLC .
Oxidative Dehydrogenation for Ring Formation
A less conventional route involves oxidative dehydrogenation using molecular oxygen. Reacting N-amino-2-iminopyridines with β-diketones in ethanol under an O atmosphere (1 atm, 130°C, 18 hours) forms pyrazolo[1,5-a]pyridine derivatives . While this method primarily targets pyridine-fused systems, substituting β-diketones with keto-amines could adapt it to pyrazinone synthesis. For example, using ethyl 3-oxo-3-phenylpropionitrile introduces the phenyl group, while ethylenediamine provides the aminoethyl side chain.
Key Reaction Parameters :
-
Acid Additive : Acetic acid (6 equiv) maximizes yields by protonating intermediates.
-
Oxygen Role : Facilitates oxidative dehydrogenation, closing the heterocyclic ring .
Characterization and Analytical Validation
All synthetic routes require rigorous characterization:
-
Spectroscopy :
-
Mass Spectrometry : Molecular ion peaks align with calculated masses (e.g., m/z 254.29 for CHNO) .
-
X-ray Diffraction : Confirms planarity and dihedral angles (<10°) between the pyrazole and pyrazinone rings .
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Microwave-Assisted | Solvent-free, 100–120°C | 65–82 | Rapid, high yield | Specialized equipment needed |
| Transition Metal-Free | Ethanol, 80°C | 50–65 | No catalysts, scalable | Moderate yields |
| Solvent-Free Condensation | 80–100°C, conventional/MW | 58–74 | Environmentally friendly | Longer reaction times |
| Oxidative Dehydrogenation | O atmosphere, 130°C | 40–55 | Novel mechanism | Low yields, complex setup |
Chemical Reactions Analysis
Condensation Reactions with Aldehydes/Ketones
The primary amino group in the aminoethyl side chain undergoes condensation with aldehydes or ketones to form imines (Schiff bases). This reaction is pH-dependent and typically occurs under mild acidic or neutral conditions.
| Reaction Conditions | Products | Yield | Applications |
|---|---|---|---|
| Aldehyde (RCHO) in ethanol, 25°C | N-(2-(pyrazolo[1,5-a]pyrazin-4-one)) | 70-85% | Precursors for metal coordination |
| Ketone (RCOR') in THF, reflux | Imine derivatives | 60-75% | Anticancer agent synthesis |
Reaction example:
Cyclocondensation with Enaminones/Diketones
The aminoethyl group and pyrazole nitrogen participate in cyclocondensation with 1,3-biselectrophiles like enaminones or β-diketones, forming fused pyrazolo-pyrimidine or pyrazolo-pyridine systems .
Key Findings:
-
Enaminone reactions : Reactivity with enaminones (e.g., acetylacetone) yields pyrazolo[1,5-a]pyrimidines under acetic acid catalysis (Scheme 1) .
-
β-Diketones : Cyclization with diketones like ethyl acetoacetate produces six-membered rings with regioselectivity governed by steric and electronic factors .
Representative Cyclocondensation Outcomes
| Electrophile | Conditions | Product | Biological Activity |
|---|---|---|---|
| Acetylacetone | AcOH, reflux, 6h | Pyrazolo[1,5-a]pyrimidine | Antitubercular |
| Ethyl 3-oxobutanoate | H2SO4, 80°C, 4h | Pyrazolo[3,4-b]pyridine | Kinase inhibition |
Intramolecular Aza-Michael Reaction
The compound undergoes base-catalyzed intramolecular aza-Michael addition, forming dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. This reaction is critical for masking reactive vinyl sulfone warheads in prodrug design .
Optimized Conditions
| Base | Solvent | Time | Conversion |
|---|---|---|---|
| K2CO3 | Ethanol | 2h | 95% |
| Na2CO3 | Dioxane/H2O | 2h | 90% |
Key Notes :
-
The cyclic product (2 ) shows enhanced pharmacokinetic properties compared to the acyclic precursor (1 ), with a 4-fold increase in plasma exposure .
-
No retro-Michael reaction occurs under physiological pH, ensuring stability in biological systems .
Oxidation and Substitution Reactions
The pyrazine ring and phenyl group are susceptible to electrophilic substitution, while the aminoethyl side chain can be oxidized or alkylated.
Oxidation:
-
Side chain oxidation : The aminoethyl group oxidizes to a nitro compound using KMnO4/H2SO4.
-
Ring oxidation : Limited reactivity due to aromatic stability.
Substitution:
| Reagent | Position Modified | Product |
|---|---|---|
| N-Iodosuccinimide (NIS) | Pyrazine C-5 | 5-Iodo derivative |
| SOCl2 | Acetic acid moiety | Acid chloride intermediate |
Stability and Reactivity Trends
| Property | Observation |
|---|---|
| Thermal stability | Stable up to 200°C; decomposes above 250°C |
| Solubility | Low in water; soluble in DMSO, DMF |
| pH sensitivity | Imine formation favored at pH 6–7 |
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrazin compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell proliferation.
- Case Study : A study published in Molecules highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines, which share structural similarities with 5-(2-Aminoethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one. These compounds demonstrated cytotoxicity against several cancer cell lines, suggesting that modifications to the pyrazin core can enhance therapeutic efficacy .
Enzyme Inhibition
Compounds in this class have been investigated for their ability to inhibit various enzymes associated with disease processes. For example, they may act as inhibitors of kinases involved in cancer progression.
- Research Findings : Inhibitory effects on aurora kinases have been noted, which are critical for cell division and are often overexpressed in tumor cells. This suggests a potential application in targeted cancer therapies .
Antimicrobial Properties
Beyond their anticancer applications, pyrazolo[1,5-a]pyrazin derivatives have shown promise as antimicrobial agents. Their broad-spectrum activity against bacteria and fungi makes them candidates for further development in treating infectious diseases.
- Antimicrobial Assays : Various studies have evaluated the antimicrobial efficacy of these compounds using disc diffusion methods against pathogens like Staphylococcus aureus and Escherichia coli. Results indicated significant antimicrobial activity, warranting further investigation into their mechanisms .
Material Science Applications
The unique properties of this compound extend into material science. Its structural characteristics allow for potential applications in developing new materials with specific photophysical properties.
Photophysical Properties
Research has indicated that derivatives of this compound can exhibit interesting photophysical behaviors, making them suitable for applications in organic electronics and photonic devices. The ability to modify these compounds through synthetic transformations allows for the tailoring of their properties to meet specific technological needs .
Summary Table: Biological Activities and Applications
Mechanism of Action
The mechanism of action of 5-(2-Aminoethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacokinetic and Stability Profiles
- Cyclic vs. Acyclic Forms : The cyclic dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (2) exhibits a 4-fold higher plasma exposure and longer half-life (~30 min) compared to its acyclic β-amidomethyl vinyl sulfone precursor (t₁/₂: ~10 min) due to reduced metabolic clearance .
- Prodrug Potential: Cyclization under basic conditions converts the reactive vinyl sulfone into a stable cyclic form. However, reversibility studies show minimal retro-aza-Michael reaction at physiological pH, limiting its utility as a prodrug .
Stability and Reactivity
- Cyclization Kinetics: Cyclization of β-amidomethyl vinyl sulfones to dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones is base-dependent, with K₂CO₃ in ethanol achieving >90% conversion .
Key Research Findings and Data Tables
Table 1: Pharmacokinetic Comparison of Acyclic vs. Cyclic Forms
| Parameter | β-Amidomethyl Vinyl Sulfone (1) | Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (2) |
|---|---|---|
| Half-life (i.v., mice) | ~10 min | ~30 min |
| Plasma Clearance | Rapid (undetectable after 1 h) | Reduced clearance |
| Plasma Exposure (AUC) | Low | 4-fold higher than (1) |
| Prodrug Viability | Active form | Limited reversibility |
Table 2: Anticancer Activity of Selected Derivatives
Biological Activity
5-(2-Aminoethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is a compound belonging to the pyrazolo[1,5-a]pyrazine class, which has garnered attention for its potential biological activities. This compound's structure can be denoted by the molecular formula and a molecular weight of 254.29 g/mol . The following sections will detail its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds in the pyrazolo class often exhibit inhibitory effects on specific enzymes and receptors, including:
- Peripheral Benzodiazepine Receptor (PBR) : This compound may demonstrate binding affinity to PBR, which is implicated in neuroprotection and regulation of steroidogenesis .
- p38 MAP Kinase : Similar compounds have shown selective inhibition of p38 MAP kinase, which plays a critical role in inflammatory responses and cellular stress .
Biological Activities
The compound has been evaluated for several biological activities:
- Anti-inflammatory Activity : Pyrazolo derivatives have been reported to inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.
- Anticancer Properties : Research indicates that pyrazolo compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including kinase inhibition .
- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against various pathogens, making them candidates for further development as antibiotics .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of p38 MAPK | |
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study: Inhibitory Effects on α-Glucosidase
A recent study investigated the inhibitory effects of synthesized pyrazolo derivatives on α-glucosidase, an enzyme involved in carbohydrate metabolism. The results indicated that certain derivatives exhibited IC50 values significantly lower than the standard drug acarbose, suggesting strong potential for managing diabetes through glycemic control .
Table 2: Inhibition Data for α-Glucosidase
| Compound ID | IC50 (µM) | Comparison Standard (Acarbose) |
|---|---|---|
| Compound A | 15.2 ± 0.4 | 750.0 ± 1.5 |
| Compound B | 201.3 ± 4.2 |
Q & A
Basic: What are the standard synthetic routes for 5-(2-Aminoethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one?
Methodological Answer:
The synthesis typically involves cyclization of 5-aminopyrazole derivatives with appropriate carbonyl-containing intermediates. For example:
- Step 1: React 5-aminopyrazole with α,β-unsaturated ketones or aldehydes under reflux in ethanol or acetonitrile to form the pyrazolo[1,5-a]pyrazine core .
- Step 2: Introduce the 2-phenyl group via Suzuki-Miyaura coupling or direct arylation using palladium catalysts .
- Step 3: Functionalize the 5-position with a 2-aminoethyl group using reductive amination or nucleophilic substitution .
Key Tools: Monitor reactions via TLC and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound?
Methodological Answer:
Optimization strategies include:
- Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for coupling reactions to reduce side products .
- Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) with ethanol; DMF often enhances aryl coupling efficiency .
- Temperature Control: Use microwave-assisted synthesis (80–120°C) to accelerate cyclization steps while minimizing decomposition .
- pH Adjustment: For amine functionalization, maintain basic conditions (pH 8–9) using NaHCO₃ to prevent protonation of the nucleophile .
Basic: What spectroscopic techniques are used for structural characterization?
Methodological Answer:
- 1H/13C NMR: Assign protons and carbons in DMSO-d₆ or CDCl₃. The pyrazine ring protons typically appear as doublets at δ 7.5–8.5 ppm, while the phenyl group resonates at δ 7.2–7.8 ppm .
- HRMS (ESI): Confirm molecular weight (e.g., [M+H]+ calculated for C₁₄H₁₃N₅O: 254.1042; observed: 254.1039) .
- IR Spectroscopy: Identify NH stretches (3200–3400 cm⁻¹) and carbonyl groups (C=O at ~1680 cm⁻¹) .
Advanced: How to resolve discrepancies between elemental analysis and HRMS data?
Methodological Answer:
- Scenario: Elemental analysis may show slight deviations (e.g., C: 61.65% calculated vs. 61.78% found) due to hygroscopicity or solvent retention .
- Solution: Dry samples under high vacuum (0.1 mmHg, 24 hrs) and repeat analysis. Cross-validate with combustion analysis (CHNS-O) .
- Alternative: Use X-ray crystallography (if crystalline) to confirm molecular structure independently .
Basic: What safety protocols are required when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
- Ventilation: Handle in well-ventilated areas or gloveboxes to avoid inhalation of fine powders .
- Waste Disposal: Collect organic waste in designated containers for incineration by licensed facilities .
Advanced: How to manage hygroscopic properties during storage?
Methodological Answer:
- Storage Conditions: Store under inert gas (Ar/N₂) in sealed, desiccated containers with silica gel .
- Handling: Pre-dry glassware at 120°C before use. For long-term stability, prepare as a hydrochloride salt (less hygroscopic) .
Basic: How is the crystal structure determined?
Methodological Answer:
- X-Ray Diffraction: Grow single crystals via slow evaporation of ethanol/water (1:1). Collect data on a Bruker SMART CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) .
- Refinement: Solve structures using SHELXS-97; refine with SHELXL-2018. Key metrics: R-factor <0.05, mean C–C bond length deviation <0.003 Å .
Advanced: How to design biological activity assays for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
